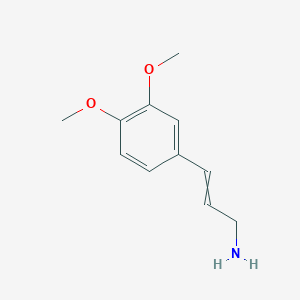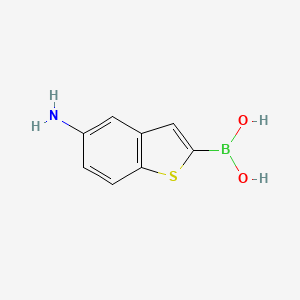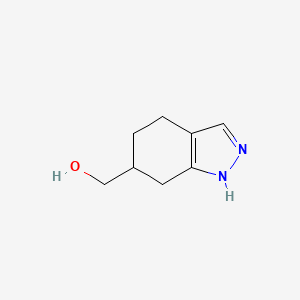
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is a chemical compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a methanol group attached to the 6th position of the tetrahydroindazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base, followed by isomerization to form a triketone intermediate. This intermediate undergoes condensation with phenylhydrazine to yield the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (4,5,6,7-Tetrahydro-1H-indazol-6-yl)aldehyde or (4,5,6,7-Tetrahydro-1H-indazol-6-yl)carboxylic acid.
Applications De Recherche Scientifique
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol involves its interaction with specific molecular targets. For instance, indazole derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups present in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanamine: Similar structure but with an amine group instead of a methanol group.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Contains a ketone group and is studied for its antiviral properties.
2H-Indazoles: Differ in the position of the nitrogen atoms and exhibit distinct chemical behaviors.
Uniqueness
(4,5,6,7-Tetrahydro-1H-indazol-6-yl)methanol is unique due to the presence of the methanol group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other indazole derivatives and makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
4,5,6,7-tetrahydro-1H-indazol-6-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-6-1-2-7-4-9-10-8(7)3-6/h4,6,11H,1-3,5H2,(H,9,10) |
Clé InChI |
GZQDUAUOYNEGOA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1CO)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Dimethylamino)-1-imidazo[1,2-a]pyridin-3-yl-2-propen-1-one](/img/structure/B15338558.png)
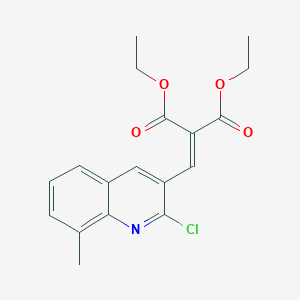
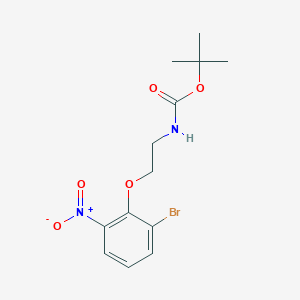
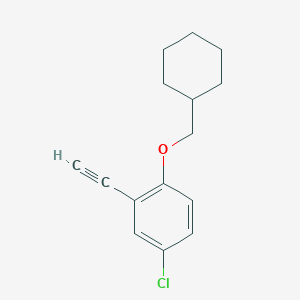

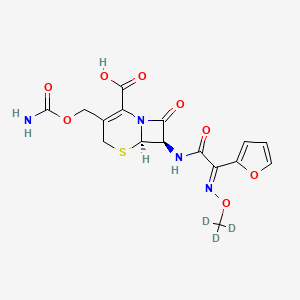
![all-cis-2-tert-Butoxycarbonylamino-6-oxa-bicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B15338584.png)
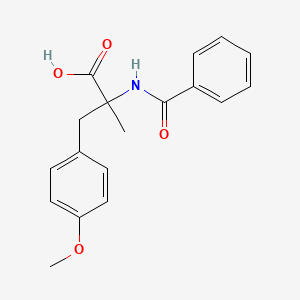
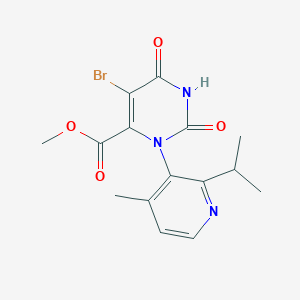
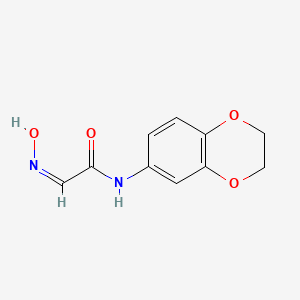
![1-[3-(Boc-amino)-1-pyrrolyl]ethanone](/img/structure/B15338629.png)

